molecular formula C15H24Cl2N2 B1443260 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1159822-78-2

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B1443260
CAS No.: 1159822-78-2
M. Wt: 303.3 g/mol
InChI Key: GNSMSVLFLPSDEP-UHFFFAOYSA-N
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Description

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the CAS Number: 1159822-78-2 . It has a molecular weight of 303.27 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 303.27 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Research

Benzofuran and its derivatives, like the mentioned compound, show potential in antimicrobial therapy. These compounds have emerged as significant structures in natural and synthetic pharmacological research, offering solutions to antibiotic resistance. The structural uniqueness of benzofuran derivatives makes them a focus in drug discovery, particularly in designing new antimicrobial agents targeting clinically relevant microbes (Hiremathad et al., 2015).

Benzodiazepines and Related Structures in Medical Research

The review by Goldberg (1984) explores the pharmacology of benzodiazepines and nonbenzodiazepine anxiolytics, including novel groups like azaspirodecanediones. Although not directly mentioning "8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride," this context highlights the exploration of structures related to benzodiazepines for therapeutic purposes, suggesting a wide interest in the development and understanding of compounds with anxiolytic properties (Goldberg, 1984).

Synthesis and Applications of Heterocyclic Compounds

The synthesis and biological significance of 1,4-diazepines highlight the ongoing interest in developing and understanding heterocyclic compounds with potential medical applications. This research area could align with the interests in "this compound," focusing on the synthesis, reactions, and biological roles of these structures (Rashid et al., 2019).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

8-benzyl-1,8-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSMSVLFLPSDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679382
Record name 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-78-2
Record name 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 3
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 4
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 5
Reactant of Route 5
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 6
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

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